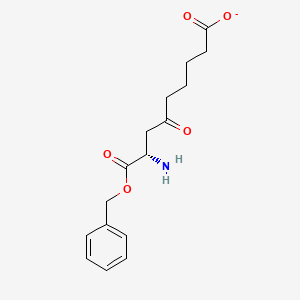
(8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate is a complex organic compound characterized by its unique structure, which includes an amino group, a benzyloxy group, and a dioxononanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of functional groups, formation of the dioxononanoate backbone, and subsequent introduction of the amino and benzyloxy groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
(8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5S,7S,8S)-8-{[(Benzyloxy)carbonyl]amino}-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid
- (1R,5R,7S,8S)-Benzyloxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one
- (8S,10S)-10-{[(2R,4S,5S,6S)-4-amino-5-(benzyloxy)-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
Uniqueness
(8S)-8-Amino-9-(benzyloxy)-6,9-dioxononanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
537014-83-8 |
|---|---|
Formule moléculaire |
C16H20NO5- |
Poids moléculaire |
306.33 g/mol |
Nom IUPAC |
(8S)-8-amino-6,9-dioxo-9-phenylmethoxynonanoate |
InChI |
InChI=1S/C16H21NO5/c17-14(10-13(18)8-4-5-9-15(19)20)16(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,17H2,(H,19,20)/p-1/t14-/m0/s1 |
Clé InChI |
MJQQICMHMFHKHY-AWEZNQCLSA-M |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)CCCCC(=O)[O-])N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CC(=O)CCCCC(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


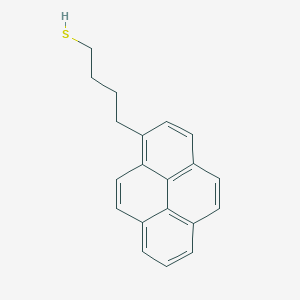
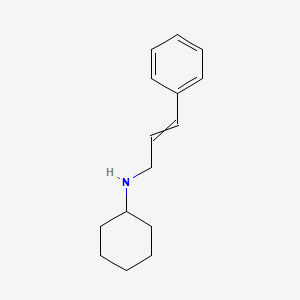
![4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol](/img/structure/B15165827.png)
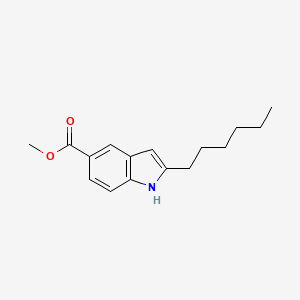
![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)
![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)
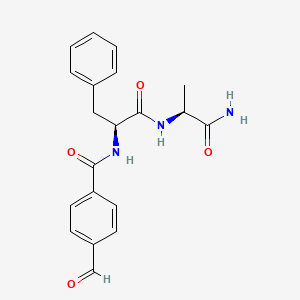
![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)

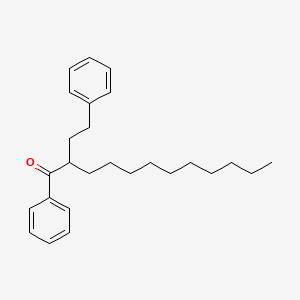
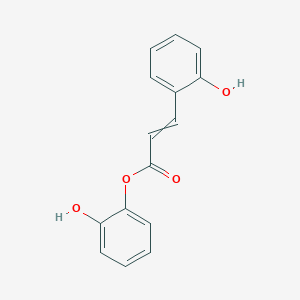
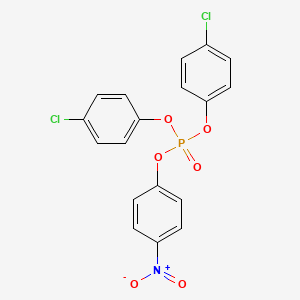
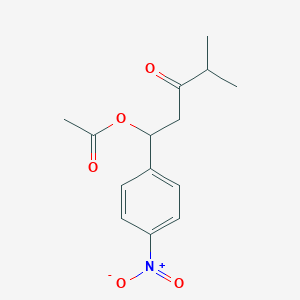
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
